2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester
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Overview
Description
2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C17H20O3 and a molecular weight of 272.34 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group at the 6-position and a 1,1-dimethylethyl ester group .
Preparation Methods
The synthesis of 2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester can be achieved through various synthetic routes. One common method involves the esterification of 6-methoxy-2-naphthaleneacetic acid with tert-butyl alcohol in the presence of an acid catalyst . Industrial production methods may involve similar esterification reactions, often optimized for large-scale production .
Chemical Reactions Analysis
2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It acts as a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor, which means it inhibits the enzymes responsible for the formation of prostanoids, including thromboxane and prostaglandins . These enzymes play crucial roles in inflammation and pain pathways, making this compound a potential anti-inflammatory agent .
Comparison with Similar Compounds
2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
6-Methoxy-2-naphthylacetic acid: This compound is a monocarboxylic acid with similar structural features but lacks the ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C17H20O3 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate |
InChI |
InChI=1S/C17H20O3/c1-17(2,3)20-16(18)10-12-5-6-14-11-15(19-4)8-7-13(14)9-12/h5-9,11H,10H2,1-4H3 |
InChI Key |
RMKLMSNNWZHKPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
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